
2-Methyl-1,3-thiazole-5-sulfonyl chloride
Overview
Description
2-Methyl-1,3-thiazole-5-sulfonyl chloride is an organic compound with the molecular formula C4H4ClNO2S2 and a molecular weight of 197.66 g/mol . This compound is known for its utility in various chemical reactions, particularly in the synthesis of sulfonamides and other sulfonyl-containing compounds .
Preparation Methods
The synthesis of 2-Methyl-1,3-thiazole-5-sulfonyl chloride typically involves the chlorination of 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions. Industrial production methods may involve similar chlorination processes but on a larger scale, ensuring the purity and yield of the final product .
Chemical Reactions Analysis
2-Methyl-1,3-thiazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound reacts with nucleophiles such as amines to form sulfonamides.
Electrophilic Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s thiazole ring can undergo modifications under certain conditions.
Common reagents used in these reactions include amines, alcohols, and other nucleophiles, with reaction conditions varying based on the desired product. Major products formed from these reactions include sulfonamides and other sulfonyl derivatives .
Scientific Research Applications
Pharmaceutical Development
Key Role as an Intermediate:
2-Methyl-1,3-thiazole-5-sulfonyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. It is particularly valuable in developing antibiotics and antimicrobial agents targeting bacterial infections. The sulfonyl chloride group enhances the reactivity of the compound, facilitating the introduction of sulfonamide functionalities into drug molecules.
Case Study:
Research has demonstrated its effectiveness in synthesizing novel sulfonamide derivatives that exhibit potent antibacterial activity against resistant strains of bacteria. For instance, a study reported the synthesis of a series of thiazole-based sulfonamides that showed significant inhibition against Staphylococcus aureus .
Agricultural Chemicals
Use in Agrochemicals:
The compound is utilized in formulating agrochemicals such as herbicides and fungicides. Its ability to enhance crop protection and yield makes it a valuable component in agricultural formulations.
Data Table: Agrochemical Applications
Application Type | Compound Type | Example Uses |
---|---|---|
Herbicides | Thiazole derivatives | Weed control |
Fungicides | Sulfonyl chlorides | Fungal disease prevention |
Case Study:
In agricultural research, this compound has been incorporated into formulations that significantly reduce the incidence of fungal infections in crops, thereby improving overall yield .
Analytical Chemistry
Detection and Quantification:
The compound is applied in analytical methods for detecting and quantifying thiazole derivatives. Its reactivity allows for effective quality control processes in laboratories.
Data Table: Analytical Applications
Methodology | Application |
---|---|
HPLC | Quantification of thiazole derivatives |
Spectroscopy | Structural analysis |
Case Study:
A notable application involved using this compound in high-performance liquid chromatography (HPLC) to analyze pharmaceutical products containing thiazole derivatives, ensuring compliance with regulatory standards .
Material Science
Development of Specialty Polymers:
This compound plays a role in developing specialty polymers and coatings that offer improved durability and chemical resistance compared to traditional materials.
Data Table: Material Science Applications
Application Area | Compound Type | Benefits |
---|---|---|
Coatings | Sulfonyl chlorides | Enhanced durability |
Polymers | Thiazole derivatives | Improved chemical resistance |
Case Study:
Research demonstrated that incorporating this compound into polymer matrices significantly enhanced their thermal stability and mechanical properties .
Biochemical Research
Enzyme Inhibitor Development:
Researchers utilize this compound to create specific enzyme inhibitors that contribute to studies in metabolic pathways and drug discovery.
Data Table: Biochemical Applications
Research Area | Application | Example Inhibitors |
---|---|---|
Enzyme Inhibition | Thiazole derivatives | Targeting specific metabolic enzymes |
Case Study:
A study focused on synthesizing enzyme inhibitors based on this compound showed promising results in inhibiting key enzymes involved in cancer cell metabolism, opening avenues for new cancer therapies .
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-thiazole-5-sulfonyl chloride involves its ability to act as an electrophilic reagent, facilitating the formation of sulfonamides and other derivatives through nucleophilic substitution reactions . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor modulation in biological systems.
Comparison with Similar Compounds
2-Methyl-1,3-thiazole-5-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
- 2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride
- 2-Thiophenesulfonyl chloride
- Pyridine-3-sulfonyl chloride
These compounds share similar reactivity due to the presence of the sulfonyl chloride group but differ in their specific chemical structures and applications. The uniqueness of this compound lies in its thiazole ring, which imparts distinct chemical properties and reactivity .
Biological Activity
2-Methyl-1,3-thiazole-5-sulfonyl chloride (MTSCl) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of MTSCl, focusing on its antimicrobial properties, cytotoxic effects, and its role in various biochemical pathways.
Structural Information
- Molecular Formula : CHClNOS
- SMILES : CC1=NC=C(S1)S(=O)(=O)Cl
- InChI : InChI=1S/C4H4ClNO2S2/c1-3-6-2-4(9-3)10(5,7)8/h2H,1H3
Antimicrobial Activity
MTSCl has demonstrated significant antimicrobial properties against various pathogens. Thiazole derivatives, including MTSCl, are known for their ability to inhibit bacterial growth and exhibit antifungal activity.
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Effective against methicillin-resistant strains | |
Candida auris | Greater activity than fluconazole | |
Escherichia coli | Broad-spectrum activity |
Case Study: Antimicrobial Efficacy
In a study assessing the efficacy of thiazole derivatives, MTSCl was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Cytotoxicity Studies
Research indicates that MTSCl exhibits cytotoxic effects on various cancer cell lines. The compound has been evaluated for its potential as an anticancer agent.
Cytotoxicity Data
Cell Line | IC (µM) | Effect |
---|---|---|
MCF-7 (breast cancer) | 12.5 | Induces apoptosis |
HeLa (cervical cancer) | 15.0 | Cell cycle arrest at G2/M phase |
HepG2 (liver cancer) | 18.0 | Inhibits cell proliferation |
In vitro studies showed that treatment with MTSCl resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .
The biological activity of MTSCl can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : MTSCl has been shown to inhibit specific kinases involved in cell signaling pathways, which can lead to altered cellular responses and apoptosis .
- Disruption of Cellular Functions : The sulfonyl chloride group in MTSCl may react with nucleophilic sites in proteins, leading to irreversible modifications that disrupt cellular functions .
- Microbial Growth Inhibition : The compound interferes with essential microbial metabolic processes, making it a candidate for developing new antimicrobial agents .
Properties
IUPAC Name |
2-methyl-1,3-thiazole-5-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO2S2/c1-3-6-2-4(9-3)10(5,7)8/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYWABFMCPBWBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314977-63-3 | |
Record name | 2-methyl-1,3-thiazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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